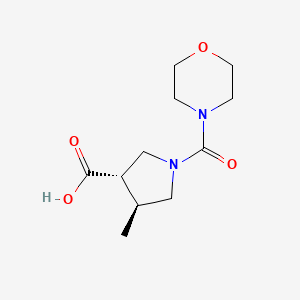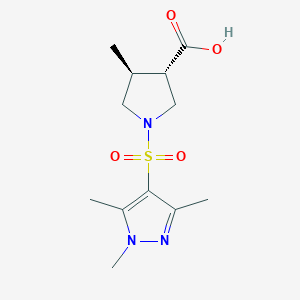
(3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid, also known as ETCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in inflammation and cancer development. (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. Additionally, (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects
(3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects, depending on the research application. In medicine, (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been shown to reduce inflammation and tumor growth in animal models, as well as improve the efficacy of chemotherapy drugs. In agriculture, (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been shown to enhance plant growth and nutrient uptake, as well as improve resistance to environmental stressors such as drought and salinity. In environmental science, (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been shown to effectively remove heavy metals from contaminated soil and water, as well as improve soil quality.
Avantages Et Limitations Des Expériences En Laboratoire
(3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to be easily synthesized in large quantities. However, there are also some limitations to its use, including its relatively high cost compared to traditional chemical fertilizers, as well as the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid, including further studies on its anti-inflammatory and anti-cancer properties, as well as its potential applications in agriculture and environmental science. Additionally, there is a need for further research on the mechanism of action of (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid, as well as its potential side effects and toxicity in humans and animals. Overall, (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has significant potential for various applications in scientific research, and further studies are needed to fully understand its potential benefits and limitations.
Méthodes De Synthèse
(3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 5-ethylthiophene-2-carbaldehyde with methyl 3-aminocrotonate to form a key intermediate, which is then subjected to further reactions to obtain the final product. This synthesis method has been optimized to achieve high yield and purity of (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid, making it suitable for various research applications.
Applications De Recherche Scientifique
(3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. In medicine, (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel drugs. In agriculture, (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been shown to enhance plant growth and improve crop yield, making it a potential alternative to traditional chemical fertilizers. In environmental science, (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been studied for its ability to remove heavy metals from contaminated soil and water, making it a potential solution for environmental remediation.
Propriétés
IUPAC Name |
(3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-3-9-4-5-11(18-9)19(16,17)13-6-8(2)10(7-13)12(14)15/h4-5,8,10H,3,6-7H2,1-2H3,(H,14,15)/t8-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQXOFHPGZCAHL-PSASIEDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C(C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2C[C@H]([C@@H](C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)

![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)

![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)

![4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B6633019.png)

![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)


